molecular formula C29H35NO9 B130251 4-O-Methylyellamycin A CAS No. 146565-63-1

4-O-Methylyellamycin A

货号: B130251
CAS 编号: 146565-63-1
分子量: 541.6 g/mol
InChI 键: XZADFAXSPDJHAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-O-Methylyellamycin A is a member of the anthracycline class of compounds, which are structurally characterized by a tetracyclic aglycone core linked to a sugar moiety .

属性

CAS 编号

146565-63-1

分子式

C29H35NO9

分子量

541.6 g/mol

IUPAC 名称

7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C29H35NO9/c1-6-29(36)12-19(39-20-11-17(30(3)4)24(31)13(2)38-20)15-10-16-22(27(34)23(15)28(29)35)25(32)14-8-7-9-18(37-5)21(14)26(16)33/h7-10,13,17,19-20,24,28,31,34-36H,6,11-12H2,1-5H3

InChI 键

XZADFAXSPDJHAH-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N(C)C)O

规范 SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N(C)C)O

同义词

4-O-methylyellamycin A

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional distinctions between 4-O-Methylyellamycin A and related anthracycline derivatives:

Compound Name Structural Features Functional Notes
4-O-Methylyellamycin A Methylation at the 4-O position of the aglycone core. Likely retains DNA intercalation properties; methylation may alter solubility or metabolic stability .
4-O-Methylbetaclamycin T Methylation at the 4-O position but distinct sugar moiety modifications. Structural differences in the sugar group could influence target specificity or pharmacokinetics .
4-O-Methylepelmycin D Methylation at 4-O with additional hydroxylation patterns on the aglycone. Hydroxylation may enhance oxidative stability or modulate interaction with cellular enzymes .
3′-O-Demethyl Mutactimycin Demethylation at the 3′-O position of the sugar unit. Loss of methyl group may increase polarity, affecting membrane permeability .
6-O-Methylerythromycin A Methylation at 6-O position (macrolide class, not anthracycline). Demonstrates distinct mechanisms (e.g., ribosomal inhibition vs. DNA intercalation) .

Key Findings:

Position-Specific Methylation : Methylation at the 4-O position in 4-O-Methylyellamycin A differentiates it from analogs like 3′-O-demethyl mutactimycin, where methylation loss alters pharmacokinetic properties .

Class-Specific Activity : Unlike macrolides (e.g., 6-O-Methylerythromycin A), anthracyclines like 4-O-Methylyellamycin A primarily act via DNA intercalation, suggesting divergent therapeutic applications .

Analytical Characterization : Techniques such as optical rotation (−94° to −102° in methylene chloride) and crystallinity tests are critical for distinguishing structurally similar compounds .

Research Implications and Challenges

  • Synthesis and Stability : Methylation patterns in 4-O-Methylyellamycin A may require advanced regioselective synthesis techniques to avoid byproducts common in anthracycline derivatization .
  • Pharmacological Screening : Standardized assays for DNA-binding affinity and cytotoxicity are necessary to compare 4-O-Methylyellamycin A with analogs like 4-O-methylbetaclamycin T .
  • Regulatory Considerations : Compliance with pharmacopeial standards (e.g., crystallinity and optical rotation tests) ensures batch consistency for preclinical studies .

常见问题

Q. What are the established methodologies for synthesizing 4-O-Methylyellamycin A, and how can experimental reproducibility be ensured?

The synthesis of 4-O-Methylyellamycin A typically involves modular polyketide synthase (PKS) pathways, with O-methylation as a critical post-PKS modification. To ensure reproducibility, researchers should document reaction conditions (e.g., temperature, catalysts, solvent systems) in detail, adhering to guidelines for experimental sections in scientific papers . Validation via NMR and high-resolution mass spectrometry (HRMS) is essential for confirming structural fidelity. Raw spectral data should be archived in supplementary materials for peer verification .

Q. Which analytical techniques are most reliable for characterizing 4-O-Methylyellamycin A’s purity and structural conformation?

A combination of chromatographic (HPLC, LC-MS) and spectroscopic methods (1D/2D NMR, FTIR) is recommended. For purity assessment, HPLC with UV/Vis or ELSD detection under standardized gradients is critical. Structural confirmation requires 2D NMR (e.g., COSY, HSQC, HMBC) to resolve methyl group positioning and stereochemistry . Researchers should cross-reference data with published spectra and report deviations in chemical shifts (±0.1 ppm for NMR) as part of uncertainty analysis .

Q. How should researchers design in vitro assays to evaluate the bioactivity of 4-O-Methylyellamycin A?

Begin with target-specific assays (e.g., enzyme inhibition, antimicrobial disk diffusion) using positive and negative controls. Dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (e.g., t-tests for replicates) are mandatory. Include solvent controls to rule out cytotoxicity artifacts. Experimental protocols must specify cell lines, incubation times, and buffer systems to align with reproducibility standards .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between reported bioactivity data for 4-O-Methylyellamycin A across studies?

Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or compound purity. Researchers should:

  • Conduct meta-analyses to identify confounding variables (e.g., solvent choice, cell passage number) .
  • Replicate experiments under standardized protocols, explicitly reporting deviations.
  • Perform sensitivity analyses to quantify the impact of methodological variations . Cross-disciplinary collaboration (e.g., synthetic chemists and pharmacologists) can isolate biological vs. synthetic artifacts .

Q. How can structure-activity relationship (SAR) studies for 4-O-Methylyellamycin A be optimized to identify critical functional groups?

Utilize a systematic approach:

  • Synthesize analogs with targeted modifications (e.g., methyl group removal, hydroxyl substitutions).
  • Apply computational tools (molecular docking, QSAR) to predict binding affinities.
  • Validate predictions via in vitro assays, ensuring statistical power (e.g., n ≥ 3, ANOVA for multi-group comparisons) . Data should be tabulated to highlight correlations between structural changes and activity .

What frameworks are recommended for formulating hypothesis-driven research questions about 4-O-Methylyellamycin A’s mechanism of action?

Adopt the PICO framework:

  • P opulation: Target organism/cell type.
  • I ntervention: 4-O-Methylyellamycin A treatment.
  • C omparison: Untreated controls or analogs.
  • O utcome: Measured bioactivity (e.g., growth inhibition). Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions .

Q. How should researchers address gaps in the literature regarding 4-O-Methylyellamycin A’s pharmacokinetic properties?

  • Perform ADME (absorption, distribution, metabolism, excretion) studies using in vitro models (e.g., Caco-2 cells for permeability, liver microsomes for metabolic stability).
  • Compare results with structurally related compounds to infer trends.
  • Use LC-MS/MS for quantification, ensuring calibration curves meet FDA validation guidelines (R² ≥ 0.98) .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing dose-response data in 4-O-Methylyellamycin A studies?

  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
  • Report 95% confidence intervals for IC₅₀ values.
  • Use Grubbs’ test to identify outliers in replicates .
  • For multi-experiment comparisons, apply mixed-effects models to account for batch variability .

Q. How can researchers ensure transparency when publishing conflicting spectroscopic data for 4-O-Methylyellamycin A?

  • Provide raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials.
  • Annotate peaks with proposed assignments and compare with literature values in tabular form.
  • Discuss potential sources of ambiguity (e.g., solvent effects, impurity overlap) .

Q. What steps are critical for integrating 4-O-Methylyellamycin A research into a systematic literature review (SLR)?

  • Define inclusion/exclusion criteria using PICOT (Population, Intervention, Comparison, Outcome, Time) .
  • Screen databases (PubMed, SciFinder) with Boolean operators (e.g., "4-O-Methylyellamycin A AND (synthesis OR bioactivity)").
  • Use PRISMA flow diagrams to document study selection and assess bias via tools like ROBINS-I .

Ethical and Reporting Standards

Q. How should researchers handle discrepancies between newly generated and published data in manuscripts?

  • Clearly delineate novel findings from prior work in the Discussion section.
  • Acknowledge limitations (e.g., sample size, assay sensitivity) and propose follow-up experiments.
  • Cite conflicting studies objectively, avoiding speculative claims .

Q. What documentation is essential for replicating 4-O-Methylyellamycin A purification protocols?

  • Detail chromatographic columns (e.g., C18, 5 µm particle size), mobile phase gradients, and fraction collection criteria.
  • Report yield percentages and purity thresholds (e.g., ≥95% by HPLC).
  • Archive step-by-step protocols in repositories like protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-Methylyellamycin A
Reactant of Route 2
4-O-Methylyellamycin A

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